molecular formula C8H3F4N B1297521 2-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 4088-84-0

2-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1297521
CAS No.: 4088-84-0
M. Wt: 189.11 g/mol
InChI Key: LCLVMSCLLULGRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-bromo-5-fluorobenzotrifluoride with a cyanide source under suitable conditions . The reaction conditions often involve the use of a catalyst and a solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)benzonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Fluoro-5-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and its role in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H4F4N
  • Molecular Weight : 201.12 g/mol

This compound features a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzonitrile ring, which significantly influences its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluoro and trifluoromethyl-substituted compounds, including this compound.

Case Study: Antibacterial Screening

A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives against clinically relevant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substitutions demonstrated significant antibacterial activity:

CompoundMIC (µg/mL)Activity Against
This compoundNot directly testedPotentially active based on structural analogs
Salicylanilide Derivative0.031–0.062MRSA and VRSA

The study suggested that modifications in the fluorine substitution pattern can enhance the activity against multidrug-resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments were performed using Vero cells to determine the selectivity index of various compounds. The results indicated that several derivatives exhibited low cytotoxicity while maintaining antibacterial efficacy:

  • Compounds with MIC values below 1 µg/mL against MRSA showed promising selectivity indices above 10, indicating potential for further development as therapeutic agents .

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The compound's structure allows it to engage with various neurotransmitter receptors and potentially modulate signaling pathways involved in inflammation and infection .

Inhibitory Activity

Inhibitory assays have shown that compounds similar to this compound can act as potent inhibitors of key enzymes involved in metabolic pathways, such as branched-chain amino acid transaminases (BCAT). For instance, a related compound demonstrated significant IC50 values in cellular assays, indicating effective target engagement .

Toxicological Profile

While acute toxicity studies have not classified this compound as harmful, it is essential to consider its potential irritant effects on skin and eyes. Long-term exposure assessments suggest minimal chronic effects; however, standard safety practices should be maintained when handling the compound .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLVMSCLLULGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334533
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-84-0
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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